N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJUATNNFYNIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as sodium hydroxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Thiazole vs. Triazole/Thiazolidinone: The target compound’s thiazole ring distinguishes it from triazole-thiones (e.g., [7–9] ) and thiazolidinone derivatives .
- Halogenation Patterns: The 2,6-difluorobenzamide group in the target compound contrasts with 2,4-difluorophenyl groups in compounds like [4–6] . Ortho-substituted fluorines may sterically hinder rotational freedom, affecting binding affinity compared to para-substituted analogues.
- Sulfonyl vs. Methyl Groups: Compounds like [7–9] incorporate sulfonyl groups, which increase polarity and hydrogen-bonding capacity, whereas the target compound’s methyl group on the thiazole enhances hydrophobicity.
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.8 g/mol. The structure features a thiazole ring linked to a chlorinated phenyl group and a difluorobenzamide moiety, which may play critical roles in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₄O₂S |
| Molecular Weight | 360.8 g/mol |
| CAS Number | 2034256-02-3 |
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The thiazole ring is known to enhance pharmacological properties, while the difluorobenzamide component may influence binding affinities and selectivity toward specific targets.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:
- In Vitro Studies : Research has demonstrated that similar thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells .
- Mechanistic Insights : The antiproliferative effects are often linked to the induction of apoptosis through mitochondrial pathways and the inhibition of cell cycle progression.
Antimicrobial Activity
Compounds with thiazole moieties have also shown promising antimicrobial properties. Specific studies have reported:
- Inhibition of Pathogenic Bacteria : Similar derivatives were effective against strains like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced their anticancer efficacy. The compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity .
Case Study 2: Antimicrobial Properties
In another investigation, this compound was tested against resistant strains of bacteria. Results indicated a notable reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
